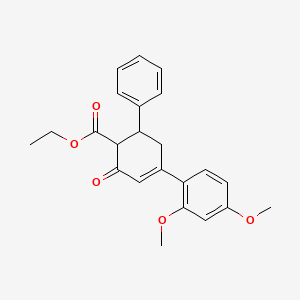

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes aromatic rings, an ester group, and a ketone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Alteration of signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:

This compound: Similar structure but with different substituents on the aromatic rings.

Cyclohexanone derivatives: Compounds with similar cyclohexane core structures but different functional groups.

Phenyl esters: Compounds with ester groups attached to phenyl rings, used in various chemical applications.

Actividad Biológica

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, a compound belonging to the class of heterostilbene derivatives, has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C22H22O4

- IUPAC Name : this compound

- CAS Number : 25960-25-2

- Melting Point : 107 - 108 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| HT29 (Colon) | 3.8 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 4.5 | Inhibition of mitochondrial function |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation in various experimental models. Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated animals.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability due to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with concentrations as low as 5 µM.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a notable reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several molecular interactions:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating inflammation and cancer cell survival.

Propiedades

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-4-28-23(25)22-19(15-8-6-5-7-9-15)12-16(13-20(22)24)18-11-10-17(26-2)14-21(18)27-3/h5-11,13-14,19,22H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGQGZVPLMINLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.